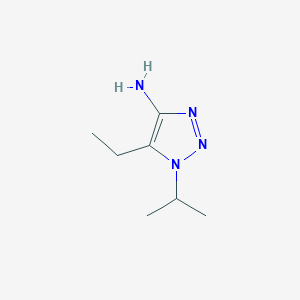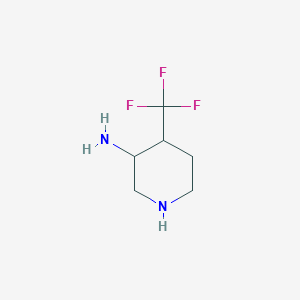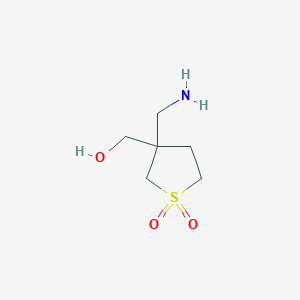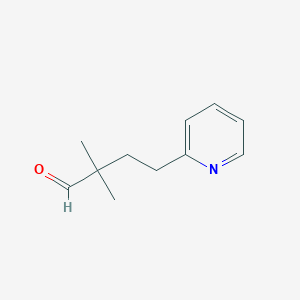
2,2-Dimethyl-4-(pyridin-2-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(pyridin-2-yl)butanal is an organic compound characterized by a butanal group substituted with a pyridin-2-yl group and two methyl groups at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(pyridin-2-yl)butanal typically involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(pyridin-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-(pyridin-2-yl)butanoic acid.
Reduction: 2,2-Dimethyl-4-(pyridin-2-yl)butanol.
Substitution: Various substituted pyridines depending on the electrophile used.
科学研究应用
2,2-Dimethyl-4-(pyridin-2-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(pyridin-2-yl)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridin-2-yl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4-(pyridin-3-yl)butanal: Similar structure but with the pyridinyl group at the 3-position.
2,2-Dimethyl-4-(pyridin-4-yl)butanal: Similar structure but with the pyridinyl group at the 4-position.
2,2-Dimethyl-4-(pyridin-2-yl)butanoic acid: Oxidized form of the compound.
Uniqueness
2,2-Dimethyl-4-(pyridin-2-yl)butanal is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its isomers.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-pyridin-2-ylbutanal |
InChI |
InChI=1S/C11H15NO/c1-11(2,9-13)7-6-10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI 键 |
BCFVOIZWTKIZNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1=CC=CC=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
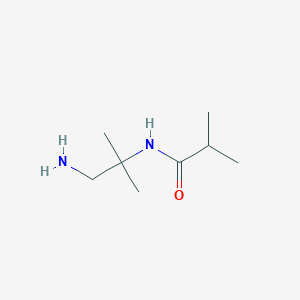
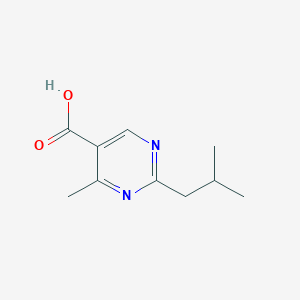
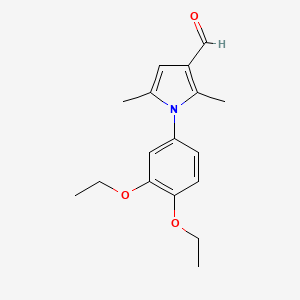

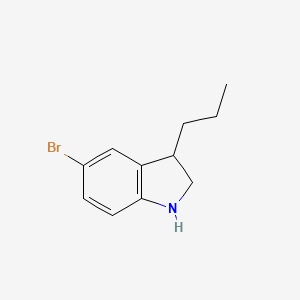
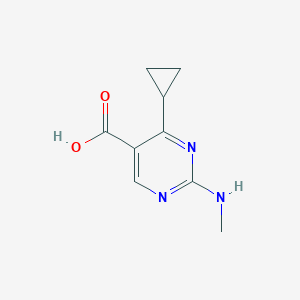

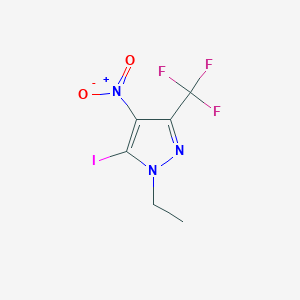
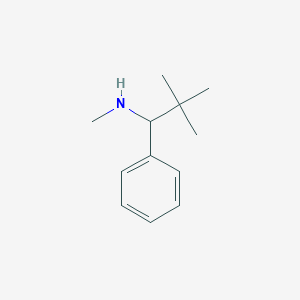
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
